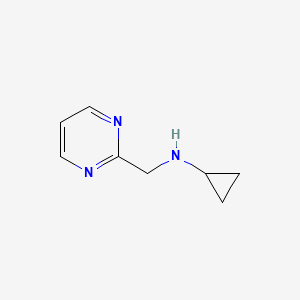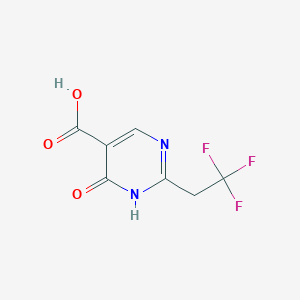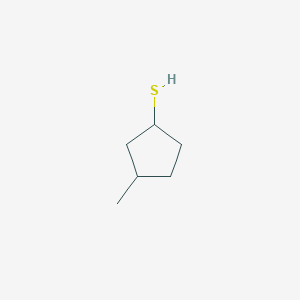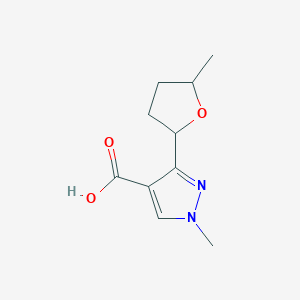
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is a chiral organic compound with potential applications in various fields of chemistry and biology. The compound features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to an oxane ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials.
Dimethoxyphenyl Group Introduction: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the oxane ring is reacted with a suitable dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The 3,4-dimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
Scientific Research Applications
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C14H19BrO3 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
(2S,5R)-2-(bromomethyl)-5-(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
OQRMOBBJPMVKCS-RYUDHWBXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CBr)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)


![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)


